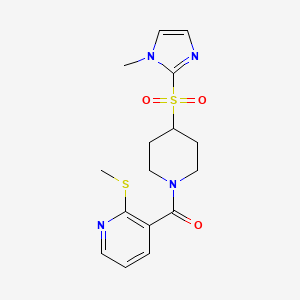

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-19-11-8-18-16(19)25(22,23)12-5-9-20(10-6-12)15(21)13-4-3-7-17-14(13)24-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJOPTVLIURDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions. One common approach is to first synthesize the 1-methyl-1H-imidazole-2-sulfonyl chloride, which can then be reacted with piperidine to form the corresponding sulfonyl piperidine derivative. Subsequently, the pyridine derivative can be synthesized and then coupled with the sulfonyl piperidine using appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: : The imidazole ring can be reduced to form imidazolines.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of sulfoxides or sulfones.

Reduction: : Formation of imidazolines.

Substitution: : Formation of various substituted piperidines.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. The presence of the imidazole and piperidine rings suggests that this compound may interact with various biological targets involved in tumor growth and proliferation. For instance, studies on sulfonamide derivatives have shown promising results in inhibiting cancer cell lines, indicating that the sulfonyl group may enhance the compound's cytotoxicity .

Metabolic Syndrome Treatment

The compound's potential role in treating metabolic syndrome is noteworthy. Similar compounds have been studied for their ability to inhibit enzymes related to glucose metabolism, such as 11β-hydroxysteroid dehydrogenase type 1, which is implicated in conditions like type 2 diabetes and obesity . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.

Synthetic Methodologies

The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step reactions that require optimization for yield and purity. Techniques such as microwave-assisted synthesis or solvent-free methods are being explored to enhance efficiency .

Derivative Development

Exploring derivatives of this compound could lead to enhanced biological activities or improved pharmacokinetic properties. Structural modifications can be made by varying the substituents on the piperidine or pyridine rings, which may yield compounds with better efficacy or selectivity against specific targets .

Case Study 1: Antitumor Activity Evaluation

In a study evaluating novel sulfonamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting that further development could position these compounds as viable anticancer agents .

Case Study 2: Metabolic Disorders

Another investigation focused on the metabolic effects of imidazole-containing compounds in animal models of metabolic syndrome. The study found that administration of similar compounds led to reduced blood glucose levels and improved lipid profiles, supporting their potential use in managing type 2 diabetes .

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents.

Piperidine derivatives: : These compounds contain the piperidine ring but may have different functional groups attached.

Pyridine derivatives: : These compounds contain the pyridine ring but may have different substituents.

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone .

Biological Activity

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.5 g/mol. The compound features a piperidine ring, an imidazole moiety, and a pyridine derivative, which are known to contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C15H21N5O3S |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2320458-09-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is known for its role in enhancing binding affinity to target proteins, while the piperidine and imidazole rings may facilitate interactions with neurotransmitter receptors or other signaling pathways.

1. Dopamine Receptor Interaction

Research has indicated that compounds with similar structures exhibit selective agonist activity towards dopamine receptors, particularly D3 receptors. For instance, studies have shown that modifications in the piperidine core can enhance D3 receptor-mediated signaling while minimizing D2 receptor antagonism, indicating a potential therapeutic profile for neuropsychiatric disorders .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : A study reported that analogs of piperidine derivatives demonstrated significant AChE inhibition, suggesting potential applications in treating Alzheimer's disease .

- Urease : The synthesized derivatives showed promising urease inhibition, indicating potential use in managing infections caused by urease-producing bacteria .

3. Antibacterial Activity

Compounds bearing similar structural motifs have been linked to antibacterial properties. For example, some derivatives exhibited significant activity against various bacterial strains, highlighting the importance of the sulfonamide group in enhancing antimicrobial efficacy .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine and imidazole groups can significantly alter biological activity. For instance:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |

| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |

| Compound 3 | 98 ± 21 | >100,000 |

This table illustrates how specific substitutions can enhance or diminish receptor selectivity and potency .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Neuropsychiatric Applications : A study on similar piperidine derivatives indicated anxiolytic and antidepressant-like effects in animal models, showcasing their potential for treating mood disorders .

- Antimicrobial Research : Another investigation highlighted the antibacterial properties of piperidine derivatives against resistant strains of bacteria, emphasizing their role in developing new antibiotics .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

The synthesis of this compound requires multi-step optimization. Key steps include:

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF or acetonitrile) are often optimal for sulfonylation and coupling reactions. Reaction temperatures should be carefully controlled (e.g., 0–5°C for lithiation steps, room temperature for amide bond formation) to avoid side reactions .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency between the imidazole and piperidine moieties .

- Intermediate Purification : Column chromatography or recrystallization (using methanol/water mixtures) is critical to isolate intermediates. Purity should be confirmed via TLC or HPLC before proceeding .

- Spectroscopic Validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential to confirm intermediate structures .

Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

A combination of techniques is required:

- ¹H and ¹³C NMR : To resolve signals from the methylthio pyridine (δ ~2.5 ppm for SCH₃), sulfonyl group (δ ~3.3 ppm for SO₂), and imidazole protons (δ ~7.5–8.0 ppm) .

- HRMS : To verify the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the sulfonyl-piperidine linkage .

- FT-IR : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound to identify critical functional groups?

Methodological Answer:

SAR studies should focus on systematic modifications:

- Functional Group Replacement : Replace the methylthio group (SCH₃) with other substituents (e.g., -SO₂CH₃, -Cl) to assess impact on bioactivity. Use Suzuki-Miyaura coupling for aryl substitutions .

- Piperidine Ring Modifications : Introduce substituents (e.g., methyl, fluorine) at the 4-position of the piperidine ring to evaluate steric/electronic effects on target binding .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC₅₀ values. Pair with computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from variability in experimental conditions. Solutions include:

- Standardized Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds in each assay batch .

- Dose-Response Curves : Generate full dose-response data (e.g., 10⁻¹⁰–10⁻⁴ M) to calculate accurate EC₅₀/IC₅₀ values, avoiding single-concentration comparisons .

- Orthogonal Validation : Confirm activity using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to aggregate data from multiple studies and identify outliers .

Basic: What strategies should be employed to assess the chemical stability and solubility of this compound under various experimental conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stressors:

- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24h.

- Oxidative stress : 3% H₂O₂ at room temperature.

- Light exposure : UV light (254 nm) for 48h .

Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonyl or methylthio) .

- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and DMSO. Determine equilibrium solubility using UV-Vis spectroscopy (λmax ~260 nm for pyridine) .

Advanced: How can computational modeling be integrated with experimental data to elucidate the molecular interactions of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to proposed targets (e.g., kinases) using AMBER or GROMACS. Focus on sulfonyl-piperidine interactions with catalytic lysine residues .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with modified substituents to prioritize synthesis .

- Pharmacophore Mapping : Align active/inactive analogs in Schrödinger Phase to identify essential features (e.g., hydrogen bond acceptors at the imidazole ring) .

Basic: What analytical methods are critical for monitoring reaction progress and characterizing intermediates during synthesis?

Methodological Answer:

- TLC : Use silica plates with UV indicator. Eluent: ethyl acetate/hexane (3:7) for sulfonylation steps; methanol/DCM (1:9) for amide formation .

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA). Monitor retention times for intermediates (e.g., ~8.2 min for piperidine precursor) .

- In Situ IR Spectroscopy : Track carbonyl formation (C=O stretch at ~1680 cm⁻¹) during coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.